(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide
Brand Name: Vulcanchem
CAS No.: 2209087-17-0
VCID: VC11676649
InChI: InChI=1S/C22H23F6N3OS/c1-20(2,3)17(18(32)29-12-13-7-5-4-6-8-13)31-19(33)30-16-10-14(21(23,24)25)9-15(11-16)22(26,27)28/h4-11,17H,12H2,1-3H3,(H,29,32)(H2,30,31,33)/t17-/m0/s1
SMILES: CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Molecular Formula: C22H23F6N3OS
Molecular Weight: 491.5 g/mol

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

CAS No.: 2209087-17-0

Cat. No.: VC11676649

Molecular Formula: C22H23F6N3OS

Molecular Weight: 491.5 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide - 2209087-17-0

Specification

CAS No. 2209087-17-0
Molecular Formula C22H23F6N3OS
Molecular Weight 491.5 g/mol
IUPAC Name (2R)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide
Standard InChI InChI=1S/C22H23F6N3OS/c1-20(2,3)17(18(32)29-12-13-7-5-4-6-8-13)31-19(33)30-16-10-14(21(23,24)25)9-15(11-16)22(26,27)28/h4-11,17H,12H2,1-3H3,(H,29,32)(H2,30,31,33)/t17-/m0/s1
Standard InChI Key HKQFYPRYZQZAHT-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
SMILES CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Canonical SMILES CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide is a complex organic compound belonging to the class of thiourea derivatives. This compound is notable for its chiral nature, featuring a stereogenic center, which allows it to exist in two enantiomeric forms. The presence of a trifluoromethyl-substituted phenyl group and a thioxomethyl group contributes to its unique structural characteristics and potential biological activities.

Synthesis and Characterization

The synthesis of (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves the formation of the thiourea linkage and the introduction of the trifluoromethyl group. Reactions are often conducted in solvents like dimethylformamide or dichloromethane, with catalysts used to enhance yield and selectivity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Potential Applications

Thiourea derivatives, including this compound, are known for their diverse biological activities, such as antimicrobial and anticancer properties. The unique structural features of (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide make it a candidate for further investigation in medicinal chemistry.

Availability and Commercial Sources

This compound is available from various suppliers, including Universal Biologicals and JK Scientific, often in high purity and enantiomeric excess . The availability of this compound in different forms and purities facilitates its use in research settings.

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